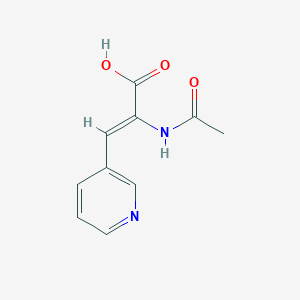

(2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID

Description

Properties

IUPAC Name |

(Z)-2-acetamido-3-pyridin-3-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b9-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTTTXYUXTWABR-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CN=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C\C1=CN=CC=C1)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID typically involves the reaction of pyridine derivatives with acetamido compounds under specific conditions. One common method involves the use of a base to deprotonate the acetamido group, followed by the addition of the pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-ACETAMIDO-3-(PYRIDIN-3-YL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Pyridine’s nitrogen may act as a hydrogen-bond acceptor, influencing crystal packing or biological interactions .

Synthetic Routes: Analogous β-heteroaryl-α,β-didehydro-α-amino acids are synthesized via condensation of aromatic amines with α,β-unsaturated precursors in acetic acid, suggesting similar methods for the target compound .

Physicochemical and Analytical Comparisons

- LCMS/HPLC : Pyridine-containing analogs (e.g., ) exhibit LCMS peaks at m/z 366 [M+H]⁺ and HPLC retention times ~1.26 minutes (TFA-based conditions), suggesting similar analytical protocols could apply to the target compound .

- Hydrogen Bonding : The acetamido group (N–H, C=O) and pyridine N-atom may form intermolecular hydrogen bonds, as observed in Etter’s graph-set analysis for analogous crystals .

Biological Activity

(2Z)-2-Acetamido-3-(pyridin-3-yl)prop-2-enoic acid, also known as a pyridine derivative, has garnered interest in both chemistry and biochemistry due to its unique structural features and potential biological activities. The compound's acetamido group and pyridine ring contribute to its reactivity and interactions with biological macromolecules, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is (Z)-2-acetamido-3-pyridin-3-ylprop-2-enoic acid, with the molecular formula and a molecular weight of 202.20 g/mol. It features an acetamido functional group that can engage in hydrogen bonding, along with a pyridine ring that allows for π-π stacking interactions.

| Property | Value |

|---|---|

| IUPAC Name | (Z)-2-acetamido-3-pyridin-3-ylprop-2-enoic acid |

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 202.20 g/mol |

| CAS Number | 89890-92-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The acetamido group can form hydrogen bonds with amino acids in proteins, while the pyridine ring can participate in π-interactions, modulating the activity of enzymes and receptors.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites.

- Antimicrobial Activity : Studies suggest potential antibacterial effects against various pathogens.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential, particularly in models of chronic inflammation where it may reduce pro-inflammatory cytokine production.

3. Anticancer Properties

Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

Several case studies highlight the compound's biological activity:

-

Antibacterial Study : A study evaluated the antibacterial efficacy of various concentrations of this compound against E. coli. Results indicated a significant inhibition zone at concentrations above 100 µg/mL.

Concentration (µg/mL) Inhibition Zone (mm) 50 8 100 12 200 18 - Cytotoxicity Assay : In vitro assays on MCF-7 breast cancer cells showed that the compound reduced cell viability with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.